molecular formula C13H17N3O4S B3018473 1-acetyl-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide CAS No. 1421451-01-5

1-acetyl-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide

Cat. No.: B3018473
CAS No.: 1421451-01-5
M. Wt: 311.36
InChI Key: XEYHKHREDLPYEW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “1-acetyl-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide” has been reported in the literature . The synthesis involves the use of a key intermediate, 1,2,3,5,6,7-hexahydro-s-indacen-4-amine, which is prepared from commercially available 2,3-dihydro-1H-indene . The sulfonylurea linker in these compounds can tolerate chemical modifications, such as simply changing over the position of the carbonyl and sulfonyl group or structurally flexibly inserting a cyclopropyl group .

Scientific Research Applications

Synthesis and Reactivity

1-acetyl-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide is involved in the synthesis of various chemical compounds. The one-pot synthesis approach for arylsulfonamides, including azetidine derivatives, has been explored, demonstrating the compound's role in generating novel chemical entities with potential biological activities. This method involves reacting enamines derived from primary or secondary amines with arylsulfonyl isocyanate, showcasing dynamic NMR behavior due to restricted rotation around the C-N bond, indicative of its complex chemical behavior and potential for further chemical modifications (Alizadeh & Rezvanian, 2008).

Prodrug Development

Research into developing prodrug forms that enhance the solubility and pharmacokinetic profiles of drugs is another application. For instance, water-soluble amino acid derivatives of N-methylsulfonamides have been synthesized and evaluated as potential prodrugs. These derivatives are designed to improve the bioavailability of sulfonamide drugs, demonstrating the compound's utility in pharmaceutical development (Larsen, Bundgaard, & Lee, 1988).

Medicinal Chemistry and Drug Design

In medicinal chemistry, the synthesis of sulfonimidamides from sulfenamides via an alkoxy-amino-λ6-sulfanenitrile intermediate has been reported. This synthesis process showcases the potential of this compound derivatives in developing new motifs for medicinal and agrochemical applications. Such compounds are explored as bioisosteres for sulfonamides, indicating their relevance in drug design and discovery processes (Briggs et al., 2019).

Mechanism of Action

Compounds similar to “1-acetyl-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide” have been studied as NLRP3 inflammasome inhibitors . The NLRP3 inflammasome is a cytosolic multiprotein signaling complex that mediates the secretion of potent inflammatory mediators . Inhibition of NLRP3 inflammasome activation could be an effective therapeutic strategy for neuroinflammatory diseases .

Future Directions

Compounds similar to “1-acetyl-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide” have been studied as NLRP3 inflammasome inhibitors . These findings may serve as good starting points for the development of more potent NLRP3 inflammasome inhibitors as valuable pharmacological probes or potential drug candidates .

Properties

IUPAC Name

1-acetyl-N-[3-(methanesulfonamido)phenyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4S/c1-9(17)16-7-10(8-16)13(18)14-11-4-3-5-12(6-11)15-21(2,19)20/h3-6,10,15H,7-8H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYHKHREDLPYEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)NC2=CC(=CC=C2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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